molecular formula C8H18N2 B1281756 1,2,5-Trimethylpiperidin-4-amine CAS No. 18103-90-7

1,2,5-Trimethylpiperidin-4-amine

Cat. No. B1281756
CAS RN: 18103-90-7
M. Wt: 142.24 g/mol
InChI Key: QDZDLPPKTNOOAE-UHFFFAOYSA-N
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Description

1,2,5-Trimethylpiperidin-4-amine is a chemical compound that is part of the 4-aminopiperidine family, which is known for its broad spectrum of biological activity. The interest in this compound and its derivatives stems from their potential applications in various fields, including their psychotomimetic potency and possible use in metal organic chemical vapor deposition techniques (MOCVD) .

Synthesis Analysis

The synthesis of 1,2,5-Trimethylpiperidin-4-amine involves the preparation of 1,2,5-trimethylpiperid-4-one as a precursor, which is then aminated to yield the desired compound . Additionally, derivatives of this compound have been synthesized by reacting 3'iminopiperidines with alkyl(alkenyl)magnesium halides, leading to a variety of substituted urethanes containing the 4-aminopiperidine moiety . The synthesis process can vary in yield, with some reactions proceeding well and others being less efficient.

Molecular Structure Analysis

The molecular structure of 1,2,5-Trimethylpiperidin-4-amine is characterized by the presence of three methyl groups and an amine group attached to a piperidine ring. This structure is a key factor in the compound's reactivity and biological activity. The precise molecular interactions and stability of the compound can be influenced by the substitution pattern on the piperidine ring .

Chemical Reactions Analysis

The chemical reactivity of 1,2,5-Trimethylpiperidin-4-amine and its derivatives is highlighted by their ability to form complexes with other chemical entities. For instance, trimethylaluminum (TMA) complexes of primary amines, including those similar to 1,2,5-Trimethylpiperidin-4-amine, have been synthesized and studied for their properties and theoretical characteristics . These complexes exhibit interesting behaviors, such as the fast exchange of the amine ligand in the NMR time scale and the potential for methane elimination, which is relevant for applications in MOCVD .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,5-Trimethylpiperidin-4-amine derivatives are influenced by their molecular structure. For example, the monomethylthio analogues of related aminopiperidines have been evaluated for their psychotomimetic potency using the rabbit hyperthermia assay, and their enantiomeric compositions and time-concentration curves in rat brains have been determined . These properties are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound and its potential as a psychotogen .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1,2,5-trimethylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-6-5-10(3)7(2)4-8(6)9/h6-8H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZDLPPKTNOOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20527103
Record name 1,2,5-Trimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,5-Trimethylpiperidin-4-amine

CAS RN

18103-90-7
Record name 1,2,5-Trimethylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20527103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LM Kostochka, SA Kryzhanovskii, IB Tsorin… - Pharmaceutical …, 2019 - Springer
Series of benzylidene and benzyl derivatives of 1,2,5-trimethyl-, 2,2,6,6-tetramethylpiperidyl-, and tropylamines were synthesized and screened for anti-ischemic activity in rats. The lead …
Number of citations: 4 link.springer.com

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